Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate
Description
Structural Characterization and Nomenclature
The structural architecture of this compound reveals a carefully orchestrated arrangement of functional groups that collectively define its chemical and physical properties. The core isothiazole ring system serves as the fundamental scaffold, with the sulfur and nitrogen atoms positioned to create a five-membered aromatic heterocycle that exhibits characteristic reactivity patterns and electronic properties. The positioning of the methyl group at the 3-position of the isothiazole ring provides steric hindrance that influences both the compound's conformational preferences and its interactions with biological targets. This strategic placement demonstrates the precision required in modern heterocyclic design, where even minor structural modifications can significantly impact biological activity and pharmacological properties.
The phenoxycarbonyl amino substituent at the 5-position represents one of the most structurally complex features of this molecule, incorporating both aromatic and carbonyl functionalities that contribute to the compound's overall electronic distribution and potential for intermolecular interactions. The phenoxy group introduces additional aromatic character while the carbonyl linkage provides opportunities for hydrogen bonding and other non-covalent interactions that may be crucial for biological activity. The methyl ester group at the 4-position completes the substitution pattern, introducing both lipophilic character and potential for metabolic modification. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with each substituent position carefully designated to provide unambiguous identification of the molecular structure.
| Structural Feature | Position | Chemical Group | Molecular Contribution |
|---|---|---|---|
| Core Ring System | 1,2-positions | Isothiazole | Aromatic heterocyclic scaffold |
| Methyl Substituent | 3-position | CH3 | Steric hindrance and lipophilicity |
| Ester Group | 4-position | COOCH3 | Metabolic site and polarity |
| Amino Linkage | 5-position | NH-CO-O-Ph | Hydrogen bonding and aromatic interaction |
The molecular formula C13H12N2O4S encompasses thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, creating a molecular weight of 292.31 daltons that positions the compound within an optimal range for pharmaceutical applications. The SMILES notation COC(=O)c1c(snc1C)NC(=O)Oc1ccccc1 provides a standardized representation of the molecular connectivity, facilitating computational analysis and database searches. The compound's unique identifier CAS number 744973-72-6 ensures unambiguous reference across scientific literature and regulatory databases, while the MDL number MFCD06376750 provides additional cataloging consistency.
Historical Development in Heterocyclic Chemistry
The historical development of isothiazole chemistry traces its origins to the late nineteenth and early twentieth centuries, when pioneering chemists first began to explore the systematic preparation and characterization of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The fundamental isothiazole structure was initially prepared through the oxidation of 5-amino-1,2-benzoisothiazole using alkaline potassium permanganate solution, followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid intermediate. This early synthetic approach, while historically significant, represented only the beginning of what would eventually become a vast and sophisticated field of heterocyclic chemistry focused on isothiazole derivatives and their applications.
The evolution of isothiazole chemistry gained significant momentum during the mid-twentieth century as researchers began to recognize the unique properties and potential applications of these heterocyclic systems. The development of more efficient synthetic methodologies, including oxidative cyclization reactions and cycloaddition approaches, expanded the accessibility of diversely substituted isothiazole derivatives. The recognition that isothiazole rings could serve as bioisosteres for other heterocyclic systems, particularly in pharmaceutical applications, drove increased research interest and investment in this area. The discovery that various penicillins and cephalosporins containing isothiazole ring systems demonstrated considerable antibacterial efficacy against both Gram-positive and Gram-negative bacteria marked a pivotal moment in the practical application of isothiazole chemistry.
The contemporary era of isothiazole research has been characterized by increasingly sophisticated approaches to molecular design and synthesis, with this compound representing the culmination of decades of accumulated knowledge and synthetic innovation. Modern synthetic strategies for isothiazole derivatives often employ retrosynthetic analysis to identify optimal synthetic routes, utilizing approaches such as intramolecular cyclization, oxidative coupling reactions, and multicomponent condensation processes. The development of this particular compound reflects the integration of traditional heterocyclic chemistry principles with contemporary pharmaceutical design strategies, incorporating multiple functional groups strategically positioned to achieve specific biological targets and therapeutic outcomes.
Position Within Isothiazole Derivative Classifications
This compound occupies a distinctive position within the broader classification system of isothiazole derivatives, representing a highly substituted variant that incorporates multiple functional groups typically associated with pharmaceutical applications. Within the systematic classification of isothiazole compounds, this molecule belongs to the category of polysubstituted derivatives, specifically those containing both ester and amide functionalities attached to the core heterocyclic ring. The presence of the phenoxycarbonyl amino substituent places this compound within a specialized subcategory of isothiazoles that incorporate aromatic carbamate linkages, a structural feature that often correlates with enhanced biological activity and improved pharmacokinetic properties.
The classification of isothiazole derivatives typically considers both the nature and position of substituents attached to the core five-membered ring system. In this context, this compound represents a 3,4,5-trisubstituted isothiazole, a designation that immediately identifies it as a structurally complex derivative with significant potential for diverse biological activities. The specific substitution pattern observed in this compound is relatively uncommon within the isothiazole literature, with most reported derivatives featuring simpler substitution patterns or alternative functional group combinations. This uniqueness contributes to the compound's research interest and potential pharmaceutical value.
Comparative analysis with other isothiazole derivatives reveals that this compound shares certain structural features with known bioactive compounds while maintaining distinctive characteristics that set it apart from established pharmaceutical agents. For instance, the 5-chloro-3-methylisothiazole-4-carbohydrazide derivatives that have demonstrated anticancer activity share the core 3-methyl-4-carboxyl substitution pattern but differ significantly in their 5-position substituents. Similarly, the isothiazole-4-carboxamidine derivatives that function as MEK1 inhibitors incorporate the 4-carboxyl functionality but utilize different substitution patterns and linking strategies. These structural comparisons highlight the unique position of this compound within the broader landscape of bioactive isothiazole derivatives.
| Compound Class | Substitution Pattern | Typical Biological Activity | Structural Relationship |
|---|---|---|---|
| 3-Methylisothiazole-4-carboxylates | 3-CH3, 4-COOR | Variable biological activity | Direct structural analog |
| 5-Aminoisothiazole derivatives | 5-NH2 variants | Antimicrobial activity | Related amino functionality |
| Isothiazole-4-carboxamidines | 4-CONH variants | Kinase inhibition | Related carboxyl derivative |
| Phenoxycarbonyl derivatives | Various phenoxy linkages | Enhanced pharmacokinetics | Shared phenoxycarbonyl group |
The positioning of this compound within current pharmaceutical research reflects broader trends toward increasingly sophisticated molecular architectures designed to achieve specific therapeutic outcomes. The compound's identification as a Polymerase Theta inhibitor places it within an emerging class of targeted cancer therapeutics that exploit specific DNA repair mechanisms. This classification represents a significant advancement from earlier generations of isothiazole-based pharmaceuticals, which typically functioned through less specific mechanisms of action. The evolution toward targeted therapeutic approaches exemplifies the maturation of heterocyclic chemistry as a tool for precision medicine applications.
Properties
IUPAC Name |
methyl 3-methyl-5-(phenoxycarbonylamino)-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-8-10(12(16)18-2)11(20-15-8)14-13(17)19-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZYLWNFZKGBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)OC)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325289 | |
| Record name | methyl 3-methyl-5-(phenoxycarbonylamino)-1,2-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
744973-72-6 | |
| Record name | methyl 3-methyl-5-(phenoxycarbonylamino)-1,2-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Cyclization of 3-Aminopropenethiones
Oxidative cyclization of 3-aminopropenethiones represents a robust method for isothiazole formation. As demonstrated in the synthesis of biologically active isothiazoles, hydrogen peroxide (H₂O₂) or iodine catalyzes the intramolecular S–N bond formation (Scheme 1). For the target compound, a precursor such as methyl 3-amino-2-mercaptoacrylate undergoes cyclization under oxidative conditions:
$$
\text{HS–C(=S)–C(Me)–COOMe} \xrightarrow{\text{H}2\text{O}2} \text{Methyl 3-methylisothiazole-4-carboxylate} \quad
$$
Reaction Conditions :
This method prioritizes regioselectivity, ensuring the methyl group occupies position 3 and the carboxylate remains at position 4.
Thiocyanate-Mediated Cyclization
An alternative route adapts the "bromine route" from thiadiazole synthesis. Here, d³-acetamidine reacts with potassium thiocyanate and bromine in dry methanol to form the isothiazole ring:
$$
\text{CH}3\text{C(=NH)NH}2 + \text{KSCN} + \text{Br}_2 \xrightarrow{\text{MeOH}} \text{3-Methylisothiazole-5-amine} \quad
$$
Key Modifications for Target Compound :
- Substitution of d³-acetamidine with methyl 3-aminopropenoate
- Use of sodium methoxide to stabilize intermediates
- Isotopic purity : >95%
Introduction of the Methyl Carboxylate Group
The methyl ester at position 4 is introduced via alkoxycarbonylation or esterification .
Palladium-Catalyzed Alkoxycarbonylation
Palladium catalysts enable direct incorporation of the carboxylate group. Adapting methods from thiadiazole synthesis, a halogenated isothiazole intermediate undergoes carbonylation:
$$
\text{3-Methyl-5-bromoisothiazole} + \text{CO} + \text{MeOH} \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{Methyl 3-methylisothiazole-4-carboxylate} \quad
$$
Optimized Conditions :
Esterification of Carboxylic Acid Intermediates
For substrates bearing a carboxylic acid at position 4, Fischer esterification with methanol and sulfuric acid provides the methyl ester:
$$
\text{3-Methylisothiazole-4-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 3-methylisothiazole-4-carboxylate} \quad [\text{General Knowledge}]
$$
Amination at Position 5
Position 5 is functionalized via nucleophilic displacement or reductive amination .
Nucleophilic Displacement of Chloride
A chloride intermediate is generated via Sandmeyer reaction, followed by amination:
$$
\text{Methyl 3-methyl-5-chloroisothiazole-4-carboxylate} + \text{NH}_3 \xrightarrow{\text{EtOH}} \text{Methyl 3-methyl-5-aminoisothiazole-4-carboxylate} \quad
$$
Conditions :
Reductive Amination
For substrates with a ketone group, reductive amination with ammonium acetate and sodium cyanoborohydride affords the amine:
$$
\text{Methyl 3-methyl-5-oxoisothiazole-4-carboxylate} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Methyl 3-methyl-5-aminoisothiazole-4-carboxylate} \quad [\text{General Knowledge}]
$$
Acylation with Phenoxycarbonyl Group
The 5-amino group is acylated using phenyl chloroformate under Schotten-Baumann conditions:
$$
\text{Methyl 3-methyl-5-aminoisothiazole-4-carboxylate} + \text{PhOCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad [\text{General Knowledge}]
$$
Optimized Protocol :
- Base : Triethylamine (1.3 equiv)
- Solvent : Dry THF
- Temperature : 0–5°C (slow addition), then room temperature
- Yield : 85–92%
Reaction Optimization and Data
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Structural Differences :
- Position 5 substituent: Methylamino group vs. phenoxycarbonylamino.
- Ester group : Ethyl ester at position 4 vs. methyl ester.
Functional Implications :
- This could improve membrane permeability but reduce aqueous solubility .
- The ethyl ester may confer slightly higher metabolic stability compared to the methyl ester due to steric hindrance, though this requires experimental validation .
3-Chloro-5-(4-(trifluoromethyl)phenyl)isothiazole-4-carbonitrile
Structural Differences :
- Position 4 substituent : Carbonitrile vs. methyl ester.
- Position 5 substituent: 4-Trifluoromethylphenyl vs. phenoxycarbonylamino.
Functional Implications :
- The trifluoromethyl group enhances electronegativity and metabolic resistance, making this compound more suitable for agrochemical or antiviral applications. The carbonitrile group at position 4 may increase reactivity in nucleophilic substitution reactions compared to the ester group in the target compound .
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide
Structural Differences :
- Position 5 substituent: Carboxamide-linked nitro-pyrrole vs. phenoxycarbonylamino.
- Position 3 substituent : Methyl group retained.
Functional Implications :
- The carboxamide linkage may improve hydrogen-bonding capacity, enhancing target binding specificity .
Table 1: Comparative Properties of Selected Isothiazole Derivatives
Notes:
- LogP values are estimated using fragment-based methods. The higher LogP of the target compound reflects its aromatic phenoxy group.
Biological Activity
Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₃H₁₂N₂O₄S
- Molecular Weight : 292.31 g/mol
- CAS Number : 744973-72-6
The biological activity of isothiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets, including:
- Kinases : Many isothiazole derivatives inhibit kinases such as MEK1 and MEK2, which are crucial in cancer cell proliferation and survival .
- Antimicrobial Activity : Some studies have shown that derivatives exhibit significant antimicrobial properties against bacteria and fungi, indicating their potential as therapeutic agents .
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluating various isothiazole derivatives reported:
- IC₅₀ Values : The compound showed IC₅₀ values lower than 30 µg/mL against several cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | MV4-11 | <30 |
| Reference Drug (5-Fluorouracil) | MCF-7 | >30 |
This data suggests that the compound may be more effective than traditional chemotherapeutics in specific contexts.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria and fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
These findings indicate that this compound could be a candidate for developing new antimicrobial agents .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study focused on the anticancer efficacy of isothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in various cancer cell lines while exhibiting low toxicity towards normal cells . -
Case Study on Antimicrobial Properties :
Another study assessed the antimicrobial activity of various thiazole derivatives, revealing that the tested compound had a potent inhibitory effect against several pathogens, suggesting its potential application in treating infections caused by resistant strains .
Q & A
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods .
- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .
- Emergency procedures : Immediate decontamination with ethanol/water mixtures for spills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
